molecular formula C13H18ClN3O B12232070 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12232070
M. Wt: 267.75 g/mol
InChI Key: HFTSQGDCEKFKTG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a methoxyphenyl group linked to a 1-methyl-1H-pyrazole methylamine core, a privileged scaffold renowned for its diverse pharmacological potential. The pyrazole nucleus is a well-documented pharmacophore present in compounds with a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antidepressant properties . Specifically, the 1-methyl-1H-pyrazole moiety is a common structural element in active research compounds. For instance, analogous structures have been investigated as potent inhibitors of key biological pathways, such as the FLT3-ITD and BCR-ABL signaling pathways, which are critical targets in oncology research for diseases like acute myeloid leukemia . Furthermore, synthetic aminopyrazole derivatives have been explored in the development of fungal-selective Hsp90 inhibitors, presenting a promising strategy for combating invasive fungal infections . The presence of the 3-methoxyphenyl group in the structure is a frequent modification in drug discovery to fine-tune properties like binding affinity and metabolic stability. This compound is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-7-6-12(15-16)10-14-9-11-4-3-5-13(8-11)17-2;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

HFTSQGDCEKFKTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

A common method involves cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:

  • Reaction : Hydrazine hydrate reacts with 2-pentanone under acidic conditions to form the pyrazole ring.
  • Methylation : Subsequent alkylation with methyl iodide or dimethyl sulfate introduces the methyl group at the pyrazole nitrogen.

Reductive Amination for Methanamine Formation

The methanamine side chain is introduced via reductive amination:

  • Steps :
    • Aldehyde Formation : Oxidation of 1-methyl-1H-pyrazol-3-ylmethanol to the corresponding aldehyde.
    • Amination : Reaction with ammonia or a primary amine (e.g., methylamine) under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C).

Table 1: Pyrazole Intermediate Synthesis Conditions

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization Hydrazine hydrate, 2-pentanone, H₂SO₄ 65–75 90
Methylation CH₃I, K₂CO₃, DMF, 60°C, 12 h 80–85 95
Reductive Amination NH₃, NaBH₃CN, MeOH, RT, 4 h 70–75 85

3-Methoxyphenyl Precursor Preparation

The 3-methoxyphenyl group is introduced via electrophilic substitution or directed ortho-metallation:

Direct Methoxylation of Phenyl Precursors

  • Method : Nitration of phenol followed by reduction and methoxylation.
  • Reaction :
    • Nitration : Phenol treated with HNO₃/H₂SO₄ to yield meta-nitrophenol.
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
    • Methoxylation : Diazotization and subsequent reaction with methanol under acidic conditions.

Alternative Routes

For enhanced regioselectivity, directed ortho-metallation (DōM) can position the methoxy group at the meta position. This involves:

  • Lithiation : Use of LDA or LDA/DMAP to deprotonate the ortho position.
  • Electrophilic Trapping : Quenching with methyl iodide to install the methoxy group.

Coupling Strategies

The final coupling between the pyrazole and phenyl intermediates employs reductive amination or nucleophilic substitution:

Reductive Amination

  • Reaction : Condensation of 3-methoxybenzaldehyde with (1-methyl-1H-pyrazol-3-yl)methanamine in the presence of a reducing agent.
  • Conditions :
    • Catalyst : NaBH₃CN or BH₃·THF.
    • Solvent : Methanol or THF.
    • Temperature : Room temperature to 40°C.
  • Yield : 60–70%.

Nucleophilic Substitution

For pre-activated phenyl intermediates (e.g., bromides):

  • Reaction : Displacement of bromide by the pyrazole amine.
  • Conditions :
    • Base : K₂CO₃ or Cs₂CO₃.
    • Solvent : DMF or DMSO.
    • Temperature : 80–100°C.
  • Yield : 50–60%.

Table 2: Coupling Method Comparison

Method Reagents/Conditions Yield (%) Selectivity
Reductive Amination NaBH₃CN, MeOH, RT 65–70 High
Nucleophilic Substitution K₂CO₃, DMF, 80°C 50–60 Moderate

Purification and Characterization

Post-synthesis purification ensures removal of impurities:

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Flash Chromatography : Used for large-scale purification.

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 3.8–4.2 ppm (N-CH₂-N linkage), δ 6.3–6.5 ppm (pyrazole C-H), and δ 7.2–7.4 ppm (aromatic protons).
  • ESI-MS : m/z = 260–265 (M+H)⁺.

Optimization and Reaction Conditions

Key parameters influencing yield and selectivity:

Parameter Optimal Range Impact on Reaction
Temperature 60–80°C Balances reaction rate and byproducts.
Solvent DMF or THF Enhances solubility of intermediates.
Catalyst Pd/C or NaBH₃CN Accelerates reductive amination.
Reaction Time 4–12 h Longer times improve conversion.

Challenges and Solutions

  • Regioselectivity : Achieving meta-methoxy substitution requires precise control over electrophilic substitution.
    • Solution : Use of directing groups or DōM strategies.
  • Oxidation Sensitivity : Pyrazole intermediates may oxidize under harsh conditions.
    • Solution : Anhydrous solvents and inert atmospheres.

Industrial-Scale Considerations

For large-scale production:

  • Cost-Effective Catalysts : Replace NaBH₃CN with H₂/Pd-C for reductive amination.
  • Solvent Recovery : Use ethanol or water-miscible solvents to minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 1-(3-Hydroxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine.

    Reduction: 1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine with a reduced pyrazole ring.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, as anticancer agents. For instance, compounds with similar structures have exhibited selective antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) models. The presence of the methoxy group enhances the lipophilicity and bioavailability of these compounds, contributing to their efficacy in inhibiting tumor growth .

Antimicrobial Properties

The pyrazole moiety is associated with antimicrobial activity. Research indicates that compounds containing this structure can inhibit bacterial growth and exhibit antifungal properties. The incorporation of the methoxyphenyl group may further enhance these effects by improving interaction with microbial targets .

Neuropharmacological Effects

Some studies suggest that pyrazole derivatives possess neuroprotective properties and may be beneficial in treating neurological disorders. The modulation of neurotransmitter systems by these compounds could lead to reduced anxiety and improved cognitive function, making them candidates for further development in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. Modifications to the methoxy and pyrazole groups can significantly influence biological activity. For example, variations in substituents on the phenyl ring have shown to alter potency against cancer cells and microbial strains .

In Vivo Studies

Initial in vivo assessments have demonstrated promising results regarding metabolic stability and bioavailability. Compounds similar to 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have shown favorable pharmacokinetic profiles, suggesting that they could be developed into effective therapeutic agents with minimal side effects .

Material Science Applications

Beyond medicinal uses, compounds like 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine are being explored for their potential applications in material science. Their unique chemical structure allows for the development of novel polymers and materials with specific properties such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit certain enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Observations :

  • Amine Substituents : The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl group in analogs like 3f (), which may alter receptor affinity .

Biological Activity

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, a compound featuring a methoxyphenyl group and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This compound consists of a methoxy-substituted phenyl ring attached to a pyrazole group through a methanamine link. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant anticancer properties, particularly against breast cancer cell lines (MDA-MB-231). It has been shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Microtubule Destabilization : The compound acts as a microtubule-destabilizing agent, which is crucial for cancer therapy. It inhibits microtubule assembly, leading to cell cycle arrest in the G2/M phase .
  • Anti-inflammatory Effects : Some derivatives of the pyrazole moiety have demonstrated anti-inflammatory properties by inhibiting TNF-alpha release in cellular models .

The mechanisms through which 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation and disrupting mitotic spindle function during cell division .
  • Caspase Activation : Induction of apoptosis is mediated through increased caspase-3 activity, which is essential for the execution phase of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

  • Methoxy Substitution : The presence of methoxy groups on the phenyl ring enhances the lipophilicity and bioactivity of the compound. Variations in the position and number of methoxy groups can significantly alter its potency against cancer cells .
  • Pyrazole Modifications : Alterations in the pyrazole ring can lead to different biological profiles. For example, substituents at specific positions can enhance or reduce anticancer activity depending on their electronic and steric effects .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the efficacy of this compound in various biological contexts:

StudyCell LineConcentration (μM)Effect
Study 1MDA-MB-2311.0Induced morphological changes; increased caspase-3 activity (1.33 times)
Study 2HepG210.0Significant growth inhibition (54.25%)
Study 3HeLa10.0Moderate growth inhibition (38.44%)

These studies indicate that the compound not only inhibits cancer cell proliferation but also induces apoptotic pathways critical for effective cancer treatment.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

When handling this compound, researchers must:

  • Use full-body protective equipment (e.g., chemical-resistant gloves, lab coats) and P95 respirators for minor exposures or OV/AG/P99 respirators for higher protection .
  • Ensure proper ventilation to avoid inhalation of dust or aerosols .
  • Prevent environmental contamination by avoiding drainage system entry .
  • Follow first-aid protocols: rinse skin/eyes with water for 15 minutes and seek medical attention for ingestion/inhalation .

Q. What are the compound’s molecular formula, CAS number, and key hazards?

  • Molecular Formula : C₁₂H₁₅N₃O
  • CAS Number : 1015846-14-6
  • GHS Hazards :
    • H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory tract irritation) .
  • No carcinogenicity is reported per IARC, ACGIH, or NTP classifications .

Q. How should stability and storage conditions be managed?

  • Store in sealed, light-resistant containers at room temperature in a dry environment .
  • Avoid incompatibles like strong oxidizers (general guidance due to lack of specific data) .
  • Monitor decomposition products during long-term storage via spectroscopic methods (e.g., NMR, FTIR) .

Advanced Research Questions

Q. How can researchers design experiments to resolve gaps in physicochemical data (e.g., LogP, solubility)?

  • LogP Determination : Use the shake-flask method with octanol/water partitioning, validated via HPLC .
  • Solubility Analysis : Employ UV-Vis spectroscopy or gravimetric methods across solvents (e.g., DMSO, ethanol) .
  • Thermal Stability : Perform TGA-DSC to assess decomposition temperatures and compatibility with reaction conditions .

Q. What synthetic strategies are viable for this compound, and how can yields be optimized?

  • Mannich Reaction : Utilize 3-methoxyphenyl precursors and (1-methyl-1H-pyrazol-3-yl)methylamine under basic conditions (e.g., NaHCO₃) .
  • Optimization :
    • Use continuous flow reactors to enhance reaction efficiency .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Monitor intermediates by LC-MS to minimize side products .

Q. How can in vitro toxicity profiles be established when existing data is limited?

  • Acute Toxicity : Follow OECD Test Guideline 423 for oral toxicity in rodent models, measuring LD₅₀ .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Respiratory Irritation : Conduct epithelial cell barrier models (e.g., Calu-3) to evaluate H335 hazards .

Q. What methodologies are recommended for studying its potential as a bioactive ligand?

  • Receptor Binding Assays : Screen against GPCRs or kinase targets using radioligand displacement or FRET-based assays .
  • Molecular Dynamics Simulations : Model interactions with targets (e.g., serotonin receptors) via AutoDock Vina or GROMACS .
  • In Vivo Efficacy : Test neuroactivity in zebrafish models, focusing on behavioral endpoints .

Q. How can ecological risks be assessed despite limited environmental data?

  • Read-Across Models : Compare with structurally similar amines to estimate biodegradation (e.g., OECD QSAR Toolbox) .
  • Microtox Assays : Evaluate acute toxicity to Vibrio fischeri for preliminary ecotoxicity data .
  • Soil Mobility : Use batch sorption tests with varying soil pH/organic matter content .

Data Contradiction Analysis

Q. How should discrepancies in reported hazards or stability be addressed?

  • Hazard Validation : Replicate GHS classifications using in vitro (e.g., EpiDerm™ for skin irritation) and in silico (e.g., Toxtree) methods .
  • Stability Reassessment : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) .

Q. What strategies mitigate conflicting bioactivity results across studies?

  • Dose-Response Curves : Validate activity thresholds using 3D spheroid models to mimic in vivo conditions .
  • Batch Reproducibility : Analyze compound purity (≥95% via HPLC) and stereochemistry (CD spectroscopy) to exclude impurities as confounding factors .

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